molecular formula C20H20N2O3 B11102839 4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11102839
M. Wt: 336.4 g/mol
InChI Key: QGUFTBKMIHMJHR-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a 2,4-dimethoxybenzylidene group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also bind to receptors like the estrogen receptor, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C20H20N2O3/c1-13-5-8-16(9-6-13)22-20(23)18(14(2)21-22)11-15-7-10-17(24-3)12-19(15)25-4/h5-12H,1-4H3

InChI Key

QGUFTBKMIHMJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=N2)C

Origin of Product

United States

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